イソアミルラウレート

概要

説明

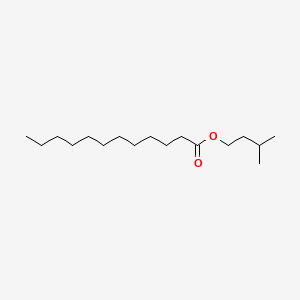

Isoamyl laurate, also known as isopentyl dodecanoate, is an ester formed from lauric acid and isoamyl alcohol. It is a colorless to yellowish oily liquid with low viscosity. This compound is widely used in the cosmetic industry due to its excellent sensory properties, such as being light, non-greasy, and having a velvety feel. It is often promoted as a natural alternative to silicone in various personal care products .

科学的研究の応用

Isoamyl laurate has a wide range of applications in scientific research and industry:

Cosmetics: Used as an emollient, pigment dispersant, and spreadability enhancer in products like creams, lotions, and sunscreens

Food Industry: Acts as a flavoring agent in beverages such as beer and wine.

Pharmaceuticals: Utilized in formulations requiring non-greasy, light-feeling excipients.

Biotechnology: Employed in enzymatic synthesis studies due to its compatibility with lipase-catalyzed reactions.

作用機序

Target of Action

Isoamyl laurate is primarily used as an emollient in skincare, color cosmetic, and hair care applications . It is known to target the skin and hair, providing a non-oily, silky, non-greasy texture . It is used as a skin conditioner and fragrance component in many skincare products . In hair care products, it functions as a hair conditioner, making combing the hair easier and preventing buildup .

Mode of Action

Isoamyl laurate interacts with its targets (skin and hair) by forming a protective film on them . This protective film safeguards against harmful external factors . It is naturally fatty and composed of lauric acid, which consumes the skin’s hydration, promoting suppleness and softening the skin . It also enhances the spreadability of skincare products and can be found in hair conditioners .

Biochemical Pathways

Isoamyl laurate is synthesized via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together . Lauric acid is a naturally occurring fatty acid present in high amounts in coconut and palm kernel oil . Isoamyl alcohol is made using byproducts from ethanol fermentation . By reacting the lauric acid from natural sources like coconuts, and isoamyl alcohol obtained from ethanol fermentation, isoamyl laureate is obtained naturally .

Pharmacokinetics

It is known that isoamyl laurate is considered safe in cosmetics up to a 2% concentration . It is soluble in alcohol but insoluble in water .

Result of Action

The molecular and cellular effects of Isoamyl laurate’s action primarily involve the enhancement of skin and hair conditions. It aids in softening and moisturizing the skin without making it feel greasy or oily . It also functions as a hair conditioner, making combing the hair easier and preventing buildup .

生化学分析

Biochemical Properties

Isoamyl laurate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is synthesized through the esterification of isoamyl alcohol and lauric acid, often catalyzed by lipases such as Novozym 435, Lipolase 100T, and Candida rugosa . These enzymes facilitate the formation of isoamyl laurate by catalyzing the reaction between the alcohol and acid components. The interaction between isoamyl laurate and these enzymes is crucial for its production and application in various biochemical processes.

Cellular Effects

Isoamyl laurate has notable effects on various cell types and cellular processes. It is known to enhance skin hydration and protect against environmental stressors by forming a protective film on the skin . This compound influences cell function by maintaining the skin’s moisture balance and promoting cell elasticity. Additionally, isoamyl laurate can affect cell signaling pathways and gene expression related to skin barrier function and hydration .

Molecular Mechanism

At the molecular level, isoamyl laurate exerts its effects through binding interactions with biomolecules. It acts as an emollient by integrating into the lipid bilayer of cell membranes, enhancing their fluidity and barrier function . Isoamyl laurate does not significantly inhibit or activate enzymes but rather supports the structural integrity of cell membranes, contributing to overall cellular health and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoamyl laurate have been observed to change over time. The compound is relatively stable, maintaining its emollient properties without significant degradation . Long-term studies have shown that isoamyl laurate continues to provide hydration and protection to cells without adverse effects, making it a reliable ingredient in skincare formulations.

Dosage Effects in Animal Models

The effects of isoamyl laurate vary with different dosages in animal models. At low to moderate doses, it has been found to be non-toxic and beneficial for skin hydration and protection . At high doses, isoamyl laurate may cause mild irritation or adverse effects, highlighting the importance of appropriate dosage in formulations.

Metabolic Pathways

Isoamyl laurate is involved in metabolic pathways related to lipid metabolism. It is metabolized by esterases, which hydrolyze the ester bond to release isoamyl alcohol and lauric acid . These metabolites are further processed through standard metabolic pathways, contributing to energy production and cellular function.

Transport and Distribution

Within cells and tissues, isoamyl laurate is transported and distributed primarily through passive diffusion due to its lipophilic nature . It can interact with transport proteins and binding proteins that facilitate its movement across cell membranes. Isoamyl laurate tends to accumulate in lipid-rich areas, enhancing its emollient effects.

Subcellular Localization

Isoamyl laurate is predominantly localized in the lipid bilayers of cell membranes and lipid droplets within cells . Its subcellular localization supports its role in maintaining membrane fluidity and integrity. The compound does not undergo significant post-translational modifications but is directed to specific compartments through its lipophilic properties.

準備方法

Synthetic Routes and Reaction Conditions: Isoamyl laurate can be synthesized through the esterification of lauric acid with isoamyl alcohol. The reaction typically involves heating the mixture of lauric acid and isoamyl alcohol in the presence of a catalyst. Common catalysts include mesylate and trifluoracetic acid salts. The reaction is carried out at temperatures ranging from 110 to 140 degrees Celsius for 5 to 14 hours. After the reaction, the product is purified by vacuum distillation .

Industrial Production Methods: In industrial settings, isoamyl laurate is often produced using the Fischer esterification method. This involves reacting lauric acid, which is derived from natural sources like coconut and palm kernel oil, with isoamyl alcohol obtained from ethanol fermentation. The reaction is catalyzed by strong acids and the product is purified through distillation .

化学反応の分析

Types of Reactions: Isoamyl laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions when exposed to specific enzymes.

Common Reagents and Conditions:

Esterification: Lauric acid and isoamyl alcohol in the presence of acid catalysts.

Hydrolysis: Water and base or acid catalysts.

Transesterification: Lipase enzymes in supercritical carbon dioxide.

Major Products Formed:

Esterification: Isoamyl laurate.

Hydrolysis: Lauric acid and isoamyl alcohol.

Transesterification: Various esters depending on the alcohol used.

類似化合物との比較

- Isostearyl isostearate

- Octyldodecanol

- Isononyl isononanoate

- Pentaerythrityl tetraisostearate

- C12-15 alkyl benzoate

- Coco-caprylate/caprate

Uniqueness: Isoamyl laurate stands out due to its unique combination of low viscosity, excellent spreadability, and non-greasy feel. It is also a natural alternative to silicone, making it highly desirable in formulations aimed at consumers seeking natural and eco-friendly products .

特性

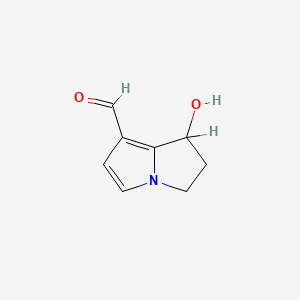

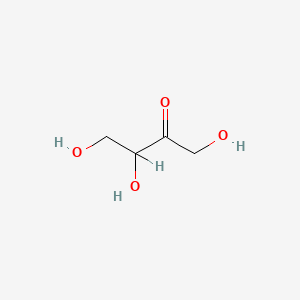

IUPAC Name |

3-methylbutyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-17(18)19-15-14-16(2)3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKRIDSRWFEQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064221 | |

| Record name | Dodecanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless, oily liquid with a faint oily, fatty odour | |

| Record name | Dodecanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

311.00 to 312.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol; insoluble in water | |

| Record name | Isoamyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.859 | |

| Record name | Isoamyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6309-51-9 | |

| Record name | Isoamyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 3-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1SLX00M3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Isoamyl Laurate and what is it typically used for?

A1: Isoamyl laurate is an ester formed by the condensation reaction of lauric acid and isoamyl alcohol. It is a clear, colorless liquid with a fruity odor. While it can be found naturally in some fruits like figs [], it is primarily known for its applications in the food, flavor, and fragrance industries [, ].

Q2: Can you describe the synthesis of Isoamyl Laurate and optimal reaction conditions?

A2: Isoamyl laurate is synthesized through the esterification of lauric acid and isoamyl alcohol. Studies have shown that using nanometer H3PW12O40/SiO2 as a catalyst can significantly improve the yield []. The optimal conditions for this reaction include:

- Molar ratio of lauric acid to isoamyl alcohol: 1:5 [, ]

- Catalyst weight: 5% []

- Reaction time: 2 hours [, ]

- Reaction temperature: 115-124°C []

Q3: How does the addition of Isoamyl Laurate affect the properties of biodiesel?

A3: Isoamyl laurate is being investigated as a potential additive in biodiesel, which is primarily composed of fatty acid ethyl esters. Studies have examined its influence on the solid-liquid equilibrium of these esters, particularly ethyl laurate, ethyl palmitate, ethyl myristate, ethyl stearate, and ethyl oleate []. While most mixtures exhibit eutectic behavior, the combination of ethyl laurate and isoamyl laurate displays a peritectic transition []. This suggests that the addition of isoamyl laurate can modify the cold flow properties and crystallization behavior of biodiesel.

Q4: Has Isoamyl Laurate been identified in any fermented beverages?

A4: Yes, Isoamyl laurate has been identified as a volatile compound in Muscat raisin fusel oil, a byproduct of brandy distillation []. Its presence, along with other esters, is thought to contribute to the pleasant aroma of the final product. Furthermore, research indicates that the concentration of isoamyl laurate in glutinous rice wines decreases as the degree of rice milling increases [, ]. This suggests that the milling process can influence the final volatile profile of these wines.

Q5: Are there any analytical techniques used to identify and quantify Isoamyl Laurate?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify isoamyl laurate in various samples, such as fusel oil and rice wines [, , ]. This technique allows for the separation and detection of individual volatile compounds, including isoamyl laurate, based on their mass-to-charge ratios.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1219585.png)

![N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1219586.png)

![2-Pyridinepropanoic acid, 3-carboxy-alpha,beta-dimethyl-, [S-(R*,R*)]-](/img/structure/B1219594.png)